molecular formula C4H10N2O2S B14373770 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione CAS No. 89846-08-2

2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Cat. No.: B14373770
CAS No.: 89846-08-2
M. Wt: 150.20 g/mol
InChI Key: GNAAFHWEDFCXNS-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione: is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazolidines, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Polar solvents such as water or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Key considerations include:

    Reactor Design: Continuous flow reactors for better control and scalability

    Purification: Techniques such as crystallization or distillation to obtain high-purity product

    Safety Measures: Proper handling of reactive intermediates and by-products

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like ethanol, acetonitrile

    Catalysts: Transition metal catalysts such as palladium or platinum

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiadiazolidine derivatives

    Substitution Products: Functionalized thiadiazolidines with various substituents

Scientific Research Applications

2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

    Interact with DNA/RNA: Modulate gene expression and protein synthesis.

    Affect Cellular Processes: Influence cell signaling, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione
  • 2-Benzyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione

Uniqueness

2,5-Dimethyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

89846-08-2

Molecular Formula

C4H10N2O2S

Molecular Weight

150.20 g/mol

IUPAC Name

2,5-dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

InChI

InChI=1S/C4H10N2O2S/c1-5-3-4-6(2)9(5,7)8/h3-4H2,1-2H3

InChI Key

GNAAFHWEDFCXNS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)C

Origin of Product

United States

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